2-(4-Methyl-5-thiazolyl)ethyl Hexanoate

Flavor Chemistry Sensory Science Food Science

2-(4-Methyl-5-thiazolyl)ethyl hexanoate (CAS 94159-32-7) is a synthetic 4,5-disubstituted thiazole ester, formally recognized as hexanoic acid, 2-(4-methyl-5-thiazolyl)ethyl ester. It is classified as a flavoring agent and adjuvant, listed in the FDA's Substances Added to Food inventory and assigned FEMA GRAS number 4279 under the 23rd publication of the FEMA Expert Panel.

Molecular Formula C12H19NO2S
Molecular Weight 241.35 g/mol
CAS No. 94159-32-7
Cat. No. B1662099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methyl-5-thiazolyl)ethyl Hexanoate
CAS94159-32-7
Molecular FormulaC12H19NO2S
Molecular Weight241.35 g/mol
Structural Identifiers
SMILESCCCCCC(=O)OCCC1=C(N=CS1)C
InChIInChI=1S/C12H19NO2S/c1-3-4-5-6-12(14)15-8-7-11-10(2)13-9-16-11/h9H,3-8H2,1-2H3
InChIKeyVJULDCZELAIZHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in non-polar solvents;  Slightly soluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methyl-5-thiazolyl)ethyl Hexanoate (CAS 94159-32-7): A Specialty Thiazole Ester for Roasted Flavor Profiles in Food and Fragrance Procurement


2-(4-Methyl-5-thiazolyl)ethyl hexanoate (CAS 94159-32-7) is a synthetic 4,5-disubstituted thiazole ester, formally recognized as hexanoic acid, 2-(4-methyl-5-thiazolyl)ethyl ester [1]. It is classified as a flavoring agent and adjuvant, listed in the FDA's Substances Added to Food inventory and assigned FEMA GRAS number 4279 under the 23rd publication of the FEMA Expert Panel [2]. The compound is structurally part of the 2-(4-methyl-5-thiazolyl)ethyl alkanoate homologous series, which includes the acetate, propionate, butyrate, isobutyrate, octanoate, and decanoate esters, each offering distinct organoleptic properties and application potentials [3].

The Risk of Simple Substitution: Why 2-(4-Methyl-5-thiazolyl)ethyl Hexanoate Cannot Be Replaced by Its Acetate or Butyrate Analogs in Targeted Applications


Directly substituting 2-(4-methyl-5-thiazolyl)ethyl hexanoate with its lower or higher alkane-chain analogs like the acetate, propionate, or butyrate esters is not recommended due to significant divergences in sensory impact and required usage concentrations. While all compounds share a 4-methyl-5-thiazolyl core, the ester chain length dictates volatility, odor detection thresholds, and flavor character, shifting the profile from meaty and brothy (acetate) to roasted and nutty (hexanoate) [1]. This is further evidenced by starkly different recommended dosage levels across food categories; for instance, the acetate can be deployed at significantly higher average concentrations (10-100 ppm) in certain savory contexts [2], whereas the hexanoate provides its intended roasted profile at trace levels (0.10-0.90 ppm) [1], indicating a fundamental difference in sensory potency and functional role within formulations. These systematic differences are detailed in the quantitative evidence below.

Quantitative Differentiation of 2-(4-Methyl-5-thiazolyl)ethyl Hexanoate: Comparative Analysis Against Thiazole Ester Analogs for Procurement Decisions


Differential Usage Concentration in Baked Goods versus 2-(4-Methyl-5-thiazolyl)ethyl Acetate

The 2-(4-methyl-5-thiazolyl)ethyl hexanoate exhibits a markedly higher functional potency than the acetate analog in baked goods, requiring significantly lower usage concentrations to achieve the intended flavor effect. While the acetate (FEMA 3205) is recommended for use at 10-100 ppm [1], the hexanoate (FEMA 4279) achieves its functional effect at an average usual level of just 0.5 ppm, with a maximum of 0.9 ppm [2]. This represents an approximate 20- to 200-fold difference in required dosage, a critical factor for cost-in-use calculations and formulation density.

Flavor Chemistry Sensory Science Food Science Procurement

Organoleptic Profile Specificity: Roasted-Nutty Character vs. Meaty-Brothy Profile of the Acetate Analog

The sensory profile of 2-(4-methyl-5-thiazolyl)ethyl hexanoate is distinctly characterized as 'roasted nutty' when evaluated at 0.10% in propylene glycol [1]. This is qualitatively and quantitatively distinct from its closest analog, 2-(4-methyl-5-thiazolyl)ethyl acetate, which provides a 'meaty, brothy, bready' character with pronounced beefy and chicken notes . This difference allows the hexanoate to target sweet, brown, and roasted flavor verticals where meaty notes from the acetate would be organoleptically incompatible.

Flavor Chemistry Sensory Science Product Development

Regulatory and Safety Designation: FEMA GRAS 23 Status with Documented Safe-Use Levels in Beverages

2-(4-Methyl-5-thiazolyl)ethyl hexanoate's explicit inclusion in FEMA GRAS 23, with published average use levels for specific food categories, provides a clear regulatory and safety framework for formulators. For non-alcoholic beverages, the documented average usual use level is 0.10 ppm, with the same value for the average maximum level [1]. This contrasts with structurally similar esters in the same GRAS publication, such as 2-(4-Methyl-5-thiazolyl)ethyl octanoate (FEMA 4280) and decanoate (FEMA 4281), for which specific use levels like the 0.10 ppm in beverages are not uniformly established or published in the same accessible datasets, potentially complicating their direct regulatory or procurement justification [2].

Regulatory Affairs Food Safety Quality Assurance

Molecular Descriptor and Volatility Differentiation Based on Calculated LogP

The estimated partition coefficient (XlogP3) for 2-(4-methyl-5-thiazolyl)ethyl hexanoate is 3.30 [1], positioning it in a distinct physicochemical space compared to shorter-chain esters like the acetate (predicted LogP ~1.6) and propionate (~2.1), and longer-chain esters like the decanoate (~5.1). This intermediate lipophilicity is crucial for controlling the release and perception of the roasted-nutty aroma in complex food matrices, balancing initial impact with sustained perception, and differentiating it from the more fleeting impact of the acetate or the overly tenacious, fatty character of high-LogP decanoate analogs [2].

Physical Chemistry Cheminformatics Formulation Stability

Target Applications for 2-(4-Methyl-5-thiazolyl)ethyl Hexanoate Based on Quantified Differentiation


High-Potency Roasted Flavor Top-Note in Baked Goods

Based on its well-documented 'roasted nutty' profile at trace levels (0.10% in PG) and extremely low usage concentrations (0.5-0.9 ppm) in baked goods [1], this compound is a precise fit for formulating roasted, nutty, or brown top-notes in cookies, bread crusts, and cereal bars. Its high potency minimizes the risk of off-flavors associated with the meaty-brothy character of the acetate analog .

Clean-Label Beverage Flavoring with Regulatory Transparency

The compound's explicit GRAS 23 authorization and published use level of 0.10 ppm in non-alcoholic beverages positions it as a low-regulatory-risk ingredient for crafting subtle roasted or nutty undertones in ready-to-drink coffees, teas, and plant-based milk alternatives, where the use of less-documented longer-chain esters would require additional safety justification [2].

Flavor Encapsulation and Controlled-Release Systems

With an intermediate estimated XlogP3 of 3.30, the hexanoate offers a favorable partitioning profile for encapsulation in both hydrophilic and lipophilic carriers, enabling tailored flavor release in powdered beverages, instant soups, and snack seasonings. This avoids the excessive volatility of the acetate (LogP ~1.6) and the poor aqueous-phase partitioning of the decanoate (LogP ~5.1), which can lead to flavor retention issues [3].

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